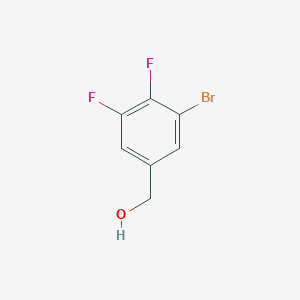

3-Bromo-4,5-difluorobenzyl alcohol

Description

Structural Significance within Halogenated Benzyl (B1604629) Alcohol Chemistry

The strategic placement of halogen atoms on the benzyl alcohol framework in 3-Bromo-4,5-difluorobenzyl alcohol is crucial to its chemical behavior. The presence of both bromine and fluorine atoms significantly influences the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol group.

The electron-withdrawing nature of the bromine and fluorine atoms can impact the acidity of the hydroxyl proton and the susceptibility of the aromatic ring to further substitution reactions. Specifically, ortho-halogenation in benzyl alcohols can lead to the formation of different stable conformations, including chiral and achiral forms. rsc.org The interplay of these structural features dictates the molecule's interaction with other chemical entities and its suitability for various applications.

Below is a table detailing the key structural features of this compound:

| Feature | Description |

| IUPAC Name | (3-bromo-4,5-difluorophenyl)methanol |

| CAS Number | 1143502-71-9 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| SMILES | OCC1=CC(Br)=C(F)C(F)=C1 |

This data is compiled from publicly available chemical databases. achemblock.com

Positioning of this compound as a Key Synthetic Intermediate

One of the most significant roles of this compound is as a key intermediate in organic synthesis. Its functional groups—the hydroxyl group and the halogen atoms—provide multiple reaction sites for constructing more complex molecules.

The alcohol moiety can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. For instance, the oxidation of a similar compound, 4-bromobenzyl alcohol, to 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid has been well-documented. orgsyn.org Conversely, reduction of the alcohol can also be achieved.

The bromine and fluorine atoms on the aromatic ring can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable building block for the synthesis of a wide range of organic compounds, including pharmaceuticals and materials. For example, it serves as an intermediate in the synthesis of compounds with potential anticancer and antimicrobial activities.

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 3-bromo-4,5-difluorobenzaldehyde, using a reducing agent like sodium borohydride (B1222165).

Overview of Current Research Landscape and Emerging Trends

The current research landscape for this compound and related halogenated benzyl alcohols is vibrant and expanding. A significant area of focus is in medicinal chemistry, where derivatives of this compound are being investigated for their potential therapeutic applications.

Furthermore, in materials science, this compound and its isomers are being explored as precursors for the synthesis of advanced polymers, coatings, and adhesives. The presence of halogens can impart desirable properties such as thermal stability and flame retardancy to the resulting materials.

Emerging trends suggest a growing interest in the unique biological activities of halogenated compounds. The specific substitution pattern of this compound makes it a valuable scaffold for the design of new bioactive molecules. Researchers are also exploring more efficient and greener synthetic methods for the preparation of this and other halogenated benzyl alcohols. mdpi.com

The table below summarizes some of the key research applications and trends for this compound:

| Research Area | Application/Trend |

| Medicinal Chemistry | Synthesis of potential anticancer and antimicrobial agents. |

| Materials Science | Building block for functional polymers, coatings, and adhesives. |

| Organic Synthesis | Versatile intermediate for complex molecule construction. |

| Green Chemistry | Development of more efficient and environmentally friendly synthetic routes. mdpi.com |

Properties

IUPAC Name |

(3-bromo-4,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVRWDCPFDUENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294211 | |

| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143502-71-9 | |

| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143502-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 3 Bromo 4,5 Difluorobenzyl Alcohol

De Novo Synthetic Routes to Halogenated Benzyl (B1604629) Alcohol Architectures

The de novo synthesis of 3-Bromo-4,5-difluorobenzyl alcohol necessitates precise control over the placement of halogen substituents on the benzene (B151609) ring, followed by the installation of the hydroxymethyl group.

Regioselective Introduction of Bromine and Fluorine Substituents on Aromatic Rings

The synthesis of aryl bromides is most commonly achieved through electrophilic aromatic bromination. nih.gov The development of highly regioselective electrophilic aromatic bromination methods is a significant priority in synthetic chemistry due to the utility of aryl bromides as intermediates in the production of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The positional selectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring. researchgate.net

Various brominating agents have been developed to enhance regioselectivity, including N-bromosuccinimide (NBS) in conjunction with silica gel or in ionic liquids, tetraalkylammonium tribromides, and bromine generated in situ. nih.govresearchgate.net Theoretical calculations, such as density functional theory (DFT), are often employed to predict and understand the regioselectivity of these bromination reactions, correlating calculated results with experimental data. nih.govrsc.org

Methodologies for Functionalizing the Benzylic Position to a Hydroxyl Group

Once the correctly substituted aromatic core is obtained (e.g., as a benzaldehyde (B42025) or benzoic acid derivative), the final step is the formation of the benzyl alcohol.

A primary and highly efficient method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid. This transformation is a cornerstone of organic synthesis. For instance, 3-Bromo-4-fluorobenzaldehyde can be reduced to (3-bromo-4-fluorophenyl)methanol using sodium borohydride (B1222165) in methanol (B129727).

A patented process describes the preparation of 3-bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluoro-benzoic acid. google.com This involves reacting the benzoic acid with a chloroformate to form a mixed anhydride, which is then reduced using a hydride complex like sodium borohydride. google.com In one example, the reaction of 3-bromo-4-fluoro-benzoic acid with methyl chloroformate, followed by reduction with sodium borohydride, yielded 3-bromo-4-fluorobenzyl alcohol in 95% yield. google.com This methodology is directly applicable to the synthesis of the difluoro analogue.

The choice of reducing agent is critical and depends on the starting material. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for converting aldehydes to alcohols, while the more powerful lithium aluminum hydride (LiAlH₄) is typically required to reduce carboxylic acids and their derivatives.

Table 1: Reduction of Benzoic Acid Derivatives to Benzyl Alcohol

| Starting Material | Reagents | Product | Yield |

| 3-Bromo-4-fluoro-benzoic acid | 1. Methyl chloroformate, Triethylamine 2. Sodium borohydride | 3-Bromo-4-fluorobenzyl alcohol | 95% google.com |

This table is illustrative of the reduction process for a closely related compound, demonstrating the high efficiency of this synthetic route.

An alternative, though less common, pathway to benzyl alcohols involves the transformation of benzylamines. thieme-connect.com While the conversion of aliphatic amines to alcohols can be cumbersome, requiring multiple steps, methods for the direct transformation have been developed. thieme-connect.com One such method involves heating the benzylamine in aqueous methanol under basic conditions, which can transform the amino group into a hydroxyl group in high yields. thieme-connect.com

This transformation is particularly relevant in industrial contexts where large quantities of xylylenediamines are produced. thieme-connect.com The ability to easily convert an amino group to a hydroxyl group would make these diamines valuable starting materials for xylene glycols. thieme-connect.com The reaction proceeds in a stepwise manner, with one amino group being converted to a hydroxyl group, followed by the second. thieme-connect.com This method is described as straightforward and cost-effective, presenting a useful alternative route to benzyl alcohols. thieme-connect.com However, the scope of this reaction shows that primary benzylamines react to give high yields of the corresponding alcohol, whereas N-substituted benzylamines result in very low yields. thieme-connect.com

Strategies for Derivatization from Related Halogenated Aromatic Precursors

Instead of building the aromatic ring from scratch, it is often more efficient to start with a commercially available halogenated aromatic compound and perform further functionalization.

Exploration of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a key strategy for derivatizing existing aromatic precursors. nih.gov For example, starting with 1,2-difluorobenzene, one could introduce a bromomethyl or a formyl group, followed by bromination. The regiochemical outcome of the bromination step would be crucial. The reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is complex; while fluorine is deactivating, reactions at the para position can be faster than in benzene itself. acs.org

A relevant industrial process involves the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde. google.com This reaction is carried out using bromine in the presence of oleum, with zinc bromide and iodine as catalysts. This process achieves a high yield (above 90%) and purity (about 95%). google.com This demonstrates a viable pathway where an existing functional group (the aldehyde) is present during the halogenation of the aromatic ring. The aldehyde group is a meta-director, and its influence, combined with the ortho-, para-directing effect of the fluorine, results in the desired regiochemistry. A similar strategy could be envisioned for a difluorinated benzaldehyde precursor.

Table 2: Electrophilic Bromination of a Halogenated Benzaldehyde

| Starting Material | Reagents | Product | Yield | Purity |

| 4-Fluorobenzaldehyde | Bromine, Oleum, Zinc Bromide, Iodine | 3-Bromo-4-fluorobenzaldehyde | >90% google.com | ~95% google.com |

This table illustrates a relevant industrial process for the regioselective bromination of a substituted aromatic precursor.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) represents a key strategy for the synthesis of highly functionalized aromatic compounds, including precursors to this compound. In the context of polyfluoroarenes, the high electronegativity of fluorine atoms activates the aromatic ring towards attack by nucleophiles. This allows for the regioselective displacement of a fluoride ion.

While direct SNAr on a difluorinated precursor to introduce the bromine atom is less common than electrophilic bromination, SNAr is a plausible method for introducing other functionalities onto a pre-brominated difluoroaromatic ring system. For instance, a hypothetical SNAr pathway could involve a starting material like 1-bromo-2,3,4-trifluorobenzene. A nucleophilic attack by a hydroxide or methoxide source could potentially displace the fluorine atom at the 4-position, which is para to the bromine, leading to a phenol or anisole derivative. Subsequent steps would then be required to convert this intermediate into the target benzyl alcohol.

The reactivity in SNAr reactions on polyfluoroarenes is influenced by the position of the electron-withdrawing groups. The presence of fluorine atoms ortho and para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thus facilitating the reaction.

A more practical and common approach to synthesizing the backbone of the target molecule involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. The synthesis of the key intermediate, 3-bromo-4,5-difluorobenzaldehyde, can be achieved through electrophilic bromination of 4,5-difluorobenzaldehyde. However, considering the principles of SNAr, one could envision a synthetic route starting from a more substituted precursor where a well-positioned leaving group is displaced by a fluoride ion in the final steps of the aromatic core construction. For example, nucleophilic fluorination of a precursor bearing a nitro or chloro group at a key position could be achieved using fluoride sources like potassium fluoride, often in the presence of a phase-transfer catalyst.

Advanced Synthetic Techniques and Principles

The synthesis of this compound can be significantly improved by employing advanced techniques that enhance efficiency, selectivity, and sustainability. These include the use of sophisticated catalytic systems, the adoption of green chemistry principles, and the statistical optimization of reaction conditions.

Catalytic Systems for Enhanced Selectivity and Efficiency

The final and crucial step in the synthesis of this compound is typically the reduction of the corresponding aldehyde, 3-bromo-4,5-difluorobenzaldehyde, or a derivative of 3-bromo-4,5-difluorobenzoic acid. The choice of catalytic system is paramount to ensure high yield and selectivity, avoiding side reactions such as hydrodehalogenation (removal of the bromine atom).

Catalytic Reduction of Aldehydes:

A common and effective method for the reduction of aromatic aldehydes to benzyl alcohols is catalytic hydrogenation.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695) | 25 | 1-4 | >95 |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | 25 | 1 | High |

| Raney Nickel (Raney Ni) | H₂ gas | Methanol | 50 | 50 | Variable |

This is an interactive data table based on typical conditions for aromatic aldehyde reductions.

For laboratory-scale synthesis, chemoselective reducing agents are often preferred. Sodium borohydride (NaBH₄) is a mild and efficient reagent for the reduction of aldehydes in the presence of other functional groups, such as the aryl bromide.

A typical procedure would involve dissolving 3-bromo-4,5-difluorobenzaldehyde in a protic solvent like methanol or ethanol, followed by the portion-wise addition of NaBH₄ at a controlled temperature, often between 0 °C and room temperature. The reaction is generally rapid and clean, leading to high yields of the desired benzyl alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but they are less selective and require stricter anhydrous conditions.

Implementation of Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. glpbio.com In the synthesis of this compound and its precursors, several green methodologies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic reductions using H₂ gas have a higher atom economy than reductions with stoichiometric metal hydrides.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For the reduction step, ethanol is a preferable solvent over methanol due to its lower toxicity. Water can also be used as a solvent in some catalytic transfer hydrogenation reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly active catalysts can enable milder reaction conditions.

Waste Reduction: Minimizing the formation of byproducts and waste. The high selectivity of modern catalytic systems contributes significantly to waste reduction.

One area of active research in green chemistry is the use of mechanochemistry, where reactions are carried out in the solid state with minimal or no solvent. glpbio.com A solid-state nucleophilic aromatic fluorination has been developed using potassium fluoride (KF) and quaternary ammonium salts, which is a rapid and environmentally friendly alternative to solution-based methods. glpbio.com This approach eliminates the need for high-boiling, toxic solvents like DMSO. glpbio.com

Optimization of Reaction Conditions and Yields through Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize chemical reactions by simultaneously varying multiple factors. chemicalbook.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method and can reveal interactions between different parameters. nih.gov

For the synthesis of this compound, DoE could be applied to optimize the reduction of 3-bromo-4,5-difluorobenzaldehyde. The key factors (variables) and responses to be optimized could be:

Factors (Variables):

Temperature

Reaction time

Concentration of the substrate

Molar equivalents of the reducing agent

Catalyst loading (for catalytic hydrogenation)

Responses (Outputs):

Yield of this compound

Purity of the product

Level of impurities (e.g., product of hydrodehalogenation)

A typical DoE study would involve a series of experiments where the factors are varied according to a specific design matrix (e.g., a factorial or response surface design). The results are then analyzed to create a mathematical model that describes the relationship between the factors and the responses. This model can be used to identify the optimal conditions for maximizing the yield and purity of the product.

For example, a response surface methodology (RSM) could be employed to map the reaction space. The table below illustrates a hypothetical set of experiments in a DoE study for the reduction with NaBH₄.

| Experiment | Temperature (°C) | Time (h) | Equivalents of NaBH₄ | Yield (%) |

| 1 | 0 | 1 | 1.1 | 92 |

| 2 | 25 | 1 | 1.1 | 95 |

| 3 | 0 | 3 | 1.1 | 93 |

| 4 | 25 | 3 | 1.1 | 96 |

| 5 | 0 | 1 | 1.5 | 94 |

| 6 | 25 | 1 | 1.5 | 98 |

| 7 | 0 | 3 | 1.5 | 95 |

| 8 | 25 | 3 | 1.5 | 99 |

| Center Point | 12.5 | 2 | 1.3 | 97 |

This is an interactive data table representing a simplified, hypothetical DoE setup.

By applying statistical analysis to the results of such experiments, researchers can efficiently determine the optimal reaction conditions, leading to improved yields and a more robust and reproducible synthetic process.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4,5 Difluorobenzyl Alcohol

Reactions Involving the Benzylic Alcohol Functionality

The primary alcohol group in 3-bromo-4,5-difluorobenzyl alcohol is a versatile site for chemical modification, readily undergoing both oxidation and reduction reactions.

Oxidation to Corresponding Aldehydes and Carboxylic Acids

The oxidation of the benzylic alcohol moiety in this compound can be controlled to yield either the corresponding aldehyde, 3-bromo-4,5-difluorobenzaldehyde, or the carboxylic acid, 3-bromo-4,5-difluorobenzoic acid. The choice of oxidizing agent and reaction conditions is crucial in determining the final product.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), typically lead to the formation of the carboxylic acid. The oxidation with KMnO₄ is often carried out in aqueous basic conditions, followed by acidification to yield the carboxylic acid. nih.gov

For the selective oxidation to the aldehyde, milder reagents are required to prevent over-oxidation. Pyridinium chlorochromate (PCC) is a commonly employed reagent for this transformation. PCC oxidations are typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), which helps to halt the reaction at the aldehyde stage. lookchem.com The general mechanism for PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. chemicalbook.com

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions | Reference(s) |

| 3-Bromo-4,5-difluorobenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | lookchem.com |

| 3-Bromo-4,5-difluorobenzoic acid | Potassium permanganate (KMnO₄) | Aqueous base, then acid | nih.gov |

| 3-Bromo-4,5-difluorobenzoic acid | Chromium trioxide (CrO₃) |

Reduction to Benzyl (B1604629) Derivatives

The reduction of this compound can be achieved using strong reducing agents. For instance, the use of a strong hydride reagent like lithium aluminum hydride (LiAlH₄) can reduce the alcohol to the corresponding alkane, resulting in the formation of 1-bromo-2,3-difluoro-5-methylbenzene. It is important to note that the synthesis of this compound itself is often achieved through the reduction of the corresponding aldehyde, 3-bromo-4,5-difluorobenzaldehyde, using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. rsc.org

Reactions at the Aromatic Core Mediated by Halogen Substituents

The bromine and fluorine atoms attached to the aromatic ring significantly influence its reactivity, particularly in substitution reactions.

Nucleophilic Substitution Reactions of Bromine and Fluorine Atoms

The halogen atoms on the aromatic ring of this compound can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack. The bromine atom is generally a better leaving group than fluorine in these reactions.

These reactions are typically carried out with nucleophiles such as amines or thiols under appropriate conditions. For example, reaction with sodium azide (B81097) can lead to the formation of 3-azido-4,5-difluorobenzyl alcohol. The regioselectivity of these substitutions is influenced by the electronic effects of the existing substituents. Computational studies can help predict the most likely sites for nucleophilic attack by mapping the electrostatic potential surfaces.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring of this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. sigmaaldrich.comscielo.br this compound can be coupled with various arylboronic acids to generate substituted biphenyl (B1667301) derivatives. researchgate.netnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

The Heck reaction provides a means to form substituted alkenes by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the introduction of a vinyl group at the position of the bromine atom in this compound, leading to the formation of styrenic derivatives.

Table 2: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biphenyl derivative | sigmaaldrich.comscielo.brresearchgate.netnih.gov |

| Heck Reaction | Alkene | Pd catalyst, Base | Styrene derivative | researchgate.net |

Suzuki-Miyaura Cross-Coupling with Bromine at C-3

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, the reaction would proceed at the C-Br bond, coupling with a variety of boronic acids or their derivatives to introduce new aryl or alkyl substituents.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) species. libretexts.org This is followed by transmetalation with the organoboron reagent, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the principles of the reaction allow for the prediction of its behavior. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical for achieving high yields and selectivity. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of challenging substrates. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Not Reported |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Not Reported |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | Not Reported |

This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction, as specific data for this compound is not available in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-3 position of this compound.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.org This is followed by the formation of a palladium-amido complex and subsequent reductive elimination to afford the arylamine product. wikipedia.org The choice of ligand is crucial, with bulky, electron-rich phosphines often being the most effective for a broad range of substrates. beilstein-journals.org

Again, while specific examples for this compound are scarce in the literature, the general applicability of the Buchwald-Hartwig amination suggests that it would be a viable method for its functionalization. beilstein-journals.orglibretexts.org

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not Reported |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Not Reported |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | Not Reported |

This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination, as specific data for this compound is not available in the searched literature.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed coupling reactions. These include, but are not limited to, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Stille coupling with organostannanes. Each of these reactions provides a unique pathway to introduce different functional moieties, further highlighting the synthetic versatility of this compound. The choice of catalyst, typically palladium-based, and reaction conditions would be tailored to the specific transformation.

Influence of Halogen Position on Electronic and Steric Effects in Reactivity

The presence and position of halogen atoms on an aromatic ring have a profound impact on its reactivity in transition metal-catalyzed cross-coupling reactions. In this compound, the two fluorine atoms at the C-4 and C-5 positions exert significant electronic and steric effects.

Sterically, the fluorine atoms are relatively small, but their presence adjacent to the bromine at C-3 and flanking the benzyl alcohol group can influence the approach of the catalyst and coupling partners. In some cases, ortho-substituents can lead to atropisomerism in the products of cross-coupling reactions, a phenomenon that arises from hindered rotation around the newly formed single bond.

The interplay between the electron-withdrawing nature of the fluorine atoms and the reactivity of the C-Br bond is a key aspect of the chemistry of this compound. While the fluorine atoms activate the ring towards certain reactions, they can also influence the stability of intermediates in the catalytic cycle. A thorough understanding of these effects is crucial for the rational design of synthetic strategies utilizing this versatile building block.

Derivatives and Analogues of 3 Bromo 4,5 Difluorobenzyl Alcohol: Synthesis and Structure Activity Relationships

Synthesis of Variously Substituted Difluorobenzyl Alcohol Analogues

The synthesis of difluorobenzyl alcohol analogues can be achieved through several reliable synthetic pathways, most commonly involving the reduction of corresponding carbonyl compounds. For instance, 3-Bromo-4,5-difluorobenzyl alcohol is efficiently synthesized from its precursor, 3-bromo-4,5-difluorobenzaldehyde, via reduction with sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol (B145695). This method is broadly applicable for producing various substituted benzyl (B1604629) alcohols in high yields.

Another common strategy involves the reduction of benzoic acid derivatives. For example, 3-bromo-4-fluoro-benzyl alcohol can be prepared by treating 3-bromo-4-fluoro-benzoic acid with hydride complexes. google.com A multi-step process can also be employed, starting from more readily available precursors. A patented process describes the synthesis of 3,5-difluorobenzyl alcohol starting from the fluorination of 2,4-dichloronitrobenzene, followed by reduction, bromination, diazotization, and finally, reduction of the resulting 3,5-difluorobenzaldehyde (B1330607) to the alcohol. quickcompany.in

| Target Compound | Starting Material | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| This compound | 3-Bromo-4,5-difluorobenzaldehyde | Reduction (Sodium borohydride) | |

| 3-Bromo-4-fluorobenzyl alcohol | 3-Bromo-4-fluoro-benzoic acid | Reduction (Hydride complexes) | google.com |

| 3,5-Difluorobenzyl alcohol | 3,5-Difluorobenzaldehyde | Reduction | quickcompany.in |

| 4-Fluoro-3-bromo-benzyl alcohol | 4-Fluoro-3-bromobenzoic acid methyl ester | Reduction (Sodium borohydride, Aluminum chloride) | google.com |

Exploration of Brominated and Polyhalogenated Benzyl Alcohol Derivatives

The introduction of bromine and other halogens onto the benzyl alcohol scaffold is a key strategy for modifying the physicochemical and biological properties of the resulting derivatives. Bromination can be achieved at different positions depending on the desired outcome. The synthesis of benzyl bromides, for instance, can be accomplished through the bromination of benzylic compounds using N-bromosuccinimide (NBS) under photochemical activation in a continuous-flow reactor. organic-chemistry.org This method avoids the use of hazardous chlorinated solvents. organic-chemistry.org Another approach involves a metal-free C(sp³)-H bromination of substituted toluenes using tribromoisocyanuric acid in the absence of catalysts or light. researchgate.net

The presence of multiple halogen atoms, as in this compound, significantly influences the molecule's properties. Studies on other classes of molecules, such as bromophenol derivatives and brominated BODIPYs, have shown that halogenation can enhance biological activity, including enzyme inhibition and antibacterial effects. nih.govrsc.org For example, brominated derivatives of certain dyes displayed better antibacterial properties than their non-brominated parent compounds. rsc.org

| Product Type | Starting Material | Brominating Agent/Method | Reference |

|---|---|---|---|

| Benzylic Bromides | Benzylic Compounds (e.g., Toluene derivatives) | N-Bromosuccinimide (NBS) with light activation | organic-chemistry.org |

| Benzylic Bromides | Alkylarenes | Tribromoisocyanuric acid | researchgate.net |

| Brominated Alcohols | Alcohols | Thiourea additives and a halogen source | organic-chemistry.org |

Design and Synthesis of Spirocyclic Derivatives with Related Pharmacological Activity

Benzyl alcohol derivatives are valuable precursors in the synthesis of spirocycles, a class of compounds with significant three-dimensional complexity that is increasingly important in drug design. acs.orgnih.gov The synthesis of these intricate structures often involves multi-step sequences where the benzyl alcohol moiety is transformed and incorporated into the final spirocyclic framework. mtroyal.ca

A notable example is the design and synthesis of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. acs.org In this research, benzyl alcohol precursors were utilized in a multi-step synthesis to create spirocyclic compounds. acs.org The process involved steps such as sulfonylation of the alcohol, nucleophilic displacement, and cleavage of protecting groups to yield the desired spiroazetidine structures. acs.org Docking studies of these designed spiro compounds confirmed their efficient binding to the active site of the MAGL enzyme. acs.org Other research has focused on synthesizing spirocyclic derivatives of ciprofloxacin (B1669076) and spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives, highlighting the broad applicability of this synthetic strategy. nih.govresearchgate.net

| Precursor Type | Resulting Spirocycle Class | Associated Pharmacological Activity | Reference |

|---|---|---|---|

| Substituted Benzyl Alcohols | Spiroazetidines / Spirocyclobutanes | Monoacylglycerol Lipase (MAGL) Inhibitors | acs.org |

| Spirocyclic Piperidines (multi-step synthesis) | Spirocyclic Fluoroquinolones | Antibacterial Agents | nih.gov |

| Isatin derivatives and 2-(2-aminophenyl)benzimidazole | Spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-ones | Not specified | researchgate.net |

Structure-Reactivity Relationships in Functionalized Benzyl Alcohols

The reactivity of the benzyl alcohol group is highly dependent on the nature and position of substituents on the aromatic ring. This relationship is crucial for predicting chemical behavior and designing molecules with specific activities.

Studies on the oxidation of benzyl alcohol derivatives show that the reactivity of the primary alcohol is influenced by the electronic nature of the substituents. nih.govfrontiersin.org Primary benzyl alcohols that contain electron-withdrawing groups generally exhibit higher reactivity and yields in oxidation reactions compared to those with electron-donating groups. nih.govfrontiersin.org The oxidation of benzyl alcohol can be tuned to selectively produce either benzaldehyde (B42025) or benzoic acid depending on the oxidant, catalyst, and reaction conditions. rsc.org

Quantitative structure-activity relationship (QSAR) studies have provided further insight into these relationships. For a series of monoalkylated and monohalogenated benzyl alcohols, a linear relationship was observed between their toxicity (biological response) and the 1-octanol/water partition coefficient (log Kow). nih.gov The predictability of this model was significantly improved by including the Hammett sigma constant (σ) as a descriptor, which accounts for the electronic effects of the substituents. nih.gov This demonstrates that both the lipophilicity and the electronic properties of the substituents govern the biological reactivity of functionalized benzyl alcohols. nih.gov

Applications of 3 Bromo 4,5 Difluorobenzyl Alcohol and Its Derivatives in Advanced Chemical Disciplines

Utilization as a Versatile Building Block in Complex Organic Synthesis

3-Bromo-4,5-difluorobenzyl alcohol serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. chemimpex.com The presence of multiple reactive sites—the hydroxyl group, the bromine atom, and the fluorinated benzene (B151609) ring—allows for a diverse range of chemical transformations.

The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be involved in esterification and etherification reactions. The bromine atom, an excellent leaving group, is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the construction of intricate molecular scaffolds. Furthermore, the difluorinated phenyl ring influences the electronic properties of the molecule, enhancing its stability and modulating its reactivity. This versatility makes this compound a valuable starting material for chemists engaged in the synthesis of novel organic compounds with tailored properties for a variety of applications, including materials science and medicinal chemistry.

Role in Agrochemical Development

The incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research, often leading to enhanced efficacy, metabolic stability, and bioavailability. researchgate.net Halogenated benzyl (B1604629) alcohols and their derivatives are important intermediates in the synthesis of various agrochemicals. chemimpex.comchemimpex.com

Precursors for Herbicides, Insecticides, and Fungicides (e.g., Flutriafol)

While direct synthesis of the triazole fungicide Flutriafol from this compound is not prominently documented, the synthesis of Flutriafol relies on a key intermediate, 2,4'-difluoro benzophenone. google.comgoogle.com The established synthetic routes to this intermediate typically involve a Friedel-Crafts reaction between o-fluoro-benzoyl chloride and fluorobenzene (B45895) or a coupling reaction of o-fluorobenzaldehyde with 4-fluorophenylboronic acid. google.com The structural similarity of these precursors to derivatives of this compound highlights the importance of fluorinated benzyl moieties in constructing the core of such potent fungicides. The general utility of benzyl alcohol derivatives in pesticide formulations is further underscored by the EPA's residue tolerance exemption for benzyl alcohol itself, which can enhance the performance of active ingredients. agribusinessglobal.com

Intermediates in Pharmaceutical Discovery and Development

The unique structural features of this compound make it and its derivatives valuable intermediates in the synthesis of pharmaceutical agents. chemimpex.combsef.comtethyschemical.com The presence of bromine and fluorine can significantly influence a molecule's biological activity, membrane permeability, and metabolic profile.

Synthesis of Antifungal Agents (e.g., Fluconazole)

The widely used antifungal drug Fluconazole, a triazole derivative, is synthesized from precursors containing a 2,4-difluorophenyl group. nih.gov Common synthetic strategies for Fluconazole start from m-difluorobenzene, which is converted to an α-chloro-2,4-difluoroacetophenone intermediate. google.com This intermediate is then further elaborated to construct the final molecule. Although a direct synthetic pathway from this compound to Fluconazole is not the standard route, the synthesis of Fluconazole analogs and derivatives often involves modifications to the aromatic ring to enhance antifungal activity. nih.govresearchgate.netnih.gov The core structure of Fluconazole underscores the significance of the difluorophenyl moiety in achieving potent inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase. nih.gov

Precursors for Antibacterial and Antifungal Compounds

Derivatives of this compound are recognized as potential precursors for novel antibacterial and antifungal compounds. The synergistic effect of the bromo and difluoro substituents can be exploited to design molecules with enhanced antimicrobial properties. Research into new antifungal agents has explored derivatives of halogenated benzyl alcohols, demonstrating their potential to yield compounds with significant activity against various fungal pathogens.

Development of Enzyme Inhibitors (e.g., hGAPDH covalent inhibitors based on related scaffolds)

A significant area of research where scaffolds related to this compound have shown immense promise is in the development of covalent enzyme inhibitors. Specifically, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been identified as potent covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). nih.govunipr.itresearchgate.net hGAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells, making it a valuable target for anticancer drug development. nih.govnih.gov

Researchers have developed spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives that demonstrate faster inactivation of hGAPDH than known inhibitors like koningic acid. nih.govresearchgate.net These compounds form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inhibition. unipr.it The conformational rigidity of the spirocyclic system is crucial for stabilizing the interaction with the enzyme's binding site, which facilitates the subsequent covalent bond formation. nih.govresearchgate.net This research highlights the potential of the 3-bromo-isoxazoline scaffold, a structure accessible from precursors related to this compound, in designing highly selective and potent enzyme inhibitors for therapeutic applications. nih.gov

Interactive Data Table: Key Chemical Intermediates and their Applications

| Compound/Intermediate | Application Area | Target Molecule/Class | Key Research Finding |

| 2,4'-Difluoro benzophenone | Agrochemicals | Flutriafol | Key intermediate in the synthesis of the fungicide Flutriafol. google.comgoogle.com |

| α-Chloro-2,4-difluoroacetophenone | Pharmaceuticals | Fluconazole | Starting intermediate for the synthesis of the antifungal drug Fluconazole. google.com |

| 3-Bromo-4,5-dihydroisoxazole Derivatives | Pharmaceuticals | hGAPDH Inhibitors | Act as potent covalent inhibitors of hGAPDH, a target for anticancer therapy. nih.govunipr.itresearchgate.net |

| Halogenated Benzyl Alcohols | Agrochemicals/Pharmaceuticals | Various | Serve as versatile building blocks for bioactive compounds due to favorable properties imparted by halogens. chemimpex.comchemimpex.com |

Applications in Neurological and Inflammatory Disease Research

While direct research on this compound in neurological and inflammatory disorders is not extensively documented, the therapeutic potential of its structural analogs, particularly brominated and hydroxylated benzyl derivatives, has been a subject of investigation. These studies provide a foundation for the prospective applications of this compound derivatives in these fields.

Research into structurally similar compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has demonstrated significant anti-inflammatory properties. BDB, a natural bromophenol compound often isolated from red algae, has been shown to alleviate inflammatory responses. nih.gov Studies have indicated that BDB treatment can suppress the development of atopic dermatitis symptoms in animal models by reducing serum immunoglobulin E levels, decreasing lymph node size, and minimizing ear edema and inflammatory cell infiltration. nih.gov The anti-inflammatory effects of BDB are attributed to its ability to mitigate inflammatory responses in macrophages. nih.gov

Furthermore, another related compound, bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE), has been identified as a novel bromophenol that suppresses inflammatory responses induced by lipopolysaccharides in macrophage cells. nih.gov BBDE achieves this by inhibiting the generation of reactive oxygen species (ROS) and the subsequent signaling pathways that lead to inflammation. nih.gov Specifically, it has been shown to reduce the production of inflammatory mediators like nitric oxide, prostaglandin (B15479496) E2, and various pro-inflammatory cytokines. nih.gov

The shared structural motifs between these bioactive compounds and this compound suggest that its derivatives could also exhibit valuable biological activities. The presence of the bromo- and di-substituted phenyl ring is a key feature in the aforementioned anti-inflammatory agents. The substitution of hydroxyl groups with fluorine atoms in this compound would alter its electronic and lipophilic properties, which could, in turn, influence its biological target interactions and metabolic stability. These modifications could potentially lead to the development of new therapeutic agents for neurological and inflammatory conditions.

Below is a table summarizing the research findings on related compounds:

| Compound | Key Findings | Research Focus |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Alleviates inflammatory responses in atopic dermatitis models and macrophages. nih.gov | Anti-inflammatory nih.gov |

| Bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE) | Suppresses LPS-induced inflammatory response by inhibiting ROS-mediated signaling. nih.gov | Anti-inflammatory nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Covalently inactivates human GAPDH, showing antiproliferative activity against pancreatic cancer cells. nih.gov | Anticancer nih.gov |

Contribution to Materials Science and Polymer Chemistry

The unique structural characteristics of this compound, namely the presence of reactive bromine and fluorine substituents on an aromatic ring, make it a valuable building block in the field of materials science and polymer chemistry.

Monomers for Poly(arylene ether)s and Other Polymers

This compound can serve as a precursor for the synthesis of various monomers used in the production of high-performance polymers like poly(arylene ether)s (PAEs). PAEs are known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of PAEs often involves a nucleophilic aromatic substitution reaction where a bisphenol is reacted with an activated aromatic dihalide. kpi.ua

The this compound molecule can be chemically modified to be incorporated into such polymerization reactions. For instance, the alcohol group can be oxidized to a carboxylic acid or an aldehyde, or the bromine atom can be substituted to introduce other functional groups. These modifications would allow it to act as a monomer or a co-monomer in the synthesis of various polymers. The presence of fluorine atoms on the aromatic ring can enhance the properties of the resulting polymer, such as increased thermal stability and improved solubility in organic solvents.

The general approach for synthesizing poly(arylene ether)s is presented in the table below:

| Polymerization Method | Description |

| Nucleophilic Aromatic Substitution | A common method involving the reaction of a bisphenol with an activated aromatic dihalide in the presence of a base. kpi.ua |

| Electrophilic Aromatic Substitution | Another synthetic route to PAEs. researchgate.net |

| Metal-Catalyzed Coupling Reactions | Utilized for the synthesis of PAEs. researchgate.net |

Constituents for Liquid Crystal Materials

The development of advanced liquid crystal (LC) materials often relies on the incorporation of fluorine atoms into the molecular structure. Fluorine-containing liquid crystal materials are widely used in display technologies, such as thin-film transistor (TFT) displays, due to their desirable properties, including a high voltage holding ratio. google.com

This compound, with its difluorinated phenyl ring, presents itself as a potential building block for the synthesis of new liquid crystal molecules. The rigid aromatic core and the presence of the polarizable bromine atom are features that can be exploited in the design of mesogenic (liquid crystal-forming) compounds. The benzyl alcohol functionality provides a convenient point for further chemical modification, allowing for the attachment of other molecular fragments to create molecules with the specific shape and anisotropic properties required for liquid crystal behavior.

Research in this area has explored the synthesis of various liquid crystal derivatives from different aromatic aldehydes and alcohols. For instance, new liquid crystalline materials have been synthesized from furfural (B47365) derivatives, demonstrating how molecular structure influences mesomorphic properties. frontiersin.org While direct use of this compound in published liquid crystal research is not prominent, its structure is analogous to precursors used in the field, suggesting its potential for creating novel liquid crystal materials with tailored properties.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4,5 Difluorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-bromo-4,5-difluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The two aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). Due to their different relationships with the fluorine and bromine substituents, they would present as complex multiplets resulting from mutual coupling (³JHH) and coupling to the fluorine atoms (³JHF and ⁴JHF). The methylene protons (-CH₂-) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet around δ 4.6 ppm. expertsmind.com The hydroxyl proton (-OH) signal is expected as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears around δ 2.5 ppm for benzyl (B1604629) alcohols. expertsmind.com

¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms. The carbons directly bonded to the highly electronegative fluorine atoms (C-4 and C-5) will show large one-bond coupling constants (¹JCF) and appear significantly downfield. The carbon bearing the bromine atom (C-3) will also be shifted downfield. The methylene carbon (-CH₂OH) is anticipated around δ 60-65 ppm. Due to spin-spin coupling with fluorine, most of the aromatic carbon signals will appear as doublets or doublet of doublets.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at C-4 and C-5. These signals would appear as doublets due to coupling to each other (³JFF) and would exhibit further fine structure from couplings to the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Expected Couplings |

| H-2 | ~7.4 | - | Doublet of doublets (dd) due to ³J(H2-F) and ⁴J(H2-H6) |

| H-6 | ~7.2 | - | Doublet of doublets (dd) due to ³J(H6-F) and ⁴J(H6-H2) |

| -CH₂- | ~4.6 | ~64 | Singlet (s) or Triplet if coupled to -OH |

| -OH | Variable (~2.5) | - | Broad singlet (br s) |

| C-1 | - | ~138 | Triplet (t) due to ²J(C1-F) and ³J(C1-F) |

| C-2 | - | ~118 | Doublet (d) due to ³J(C2-F) |

| C-3 | - | ~115 | Doublet of doublets (dd) due to ²J(C3-F) and ³J(C3-F) |

| C-4 | - | ~150 | Doublet of doublets (dd) due to ¹J(C4-F) and ²J(C4-F) |

| C-5 | - | ~152 | Doublet of doublets (dd) due to ¹J(C5-F) and ²J(C5-F) |

| C-6 | - | ~125 | Doublet (d) due to ²J(C6-F) |

| C-7 (-CH₂OH) | - | ~64 | Singlet (s) |

Note: The predicted values are estimations and may vary based on the solvent and experimental conditions.

Spin-spin coupling constants (J-values) provide valuable information about the dihedral angles between coupled nuclei, which is essential for conformational analysis. nih.gov For this compound, the long-range coupling constants between the methylene protons and the ring protons (e.g., ⁴J(H-CH₂) and ⁵J(H-CH₂)) are particularly informative. cdnsciencepub.com The magnitude of these couplings depends on the rotational preference of the -CH₂OH group around the C₁-C₇ bond. Theoretical calculations and comparisons with model compounds suggest that specific J-values can indicate whether the C-O bond is oriented in the plane of the ring or perpendicular to it. cdnsciencepub.com Furthermore, through-space couplings between the fluorine atoms and the methylene protons could also provide conformational insights. nih.gov

To unambiguously assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. It would confirm the coupling between the aromatic protons H-2 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com It would definitively link the ¹H signals of the methylene group and the aromatic protons to their corresponding ¹³C signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. theaic.org Aromatic C-H stretching vibrations would appear as weaker bands between 3000 and 3100 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050 cm⁻¹. The spectrum would also feature several bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring. Strong absorptions corresponding to C-F bonds are typically found in the 1100-1300 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 500-600 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: The Raman spectrum would be complementary to the IR spectrum. The symmetric "ring breathing" mode of the phenyl ring, often weak in the IR, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net The C-Br and C-F stretching modes would also be observable.

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Weak/Medium | Strong, Broad (IR) |

| Aromatic C-H stretch | 3000-3100 | Medium/Strong | Weak/Medium (IR) |

| Aromatic C=C stretch | 1450-1600 | Medium/Strong | Medium (IR) |

| C-F stretch | 1100-1300 | Medium | Strong (IR) |

| C-O stretch | ~1050 | Weak | Strong (IR) |

| Phenyl Ring Breathing | Weak | ~1000 | Strong (Raman) |

| C-Br stretch | 500-600 | Strong | Medium (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The nominal molecular weight of this compound is 223 g/mol . achemblock.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine; the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in two peaks of almost equal intensity at m/z 223 and 225. libretexts.org

Common fragmentation pathways for benzyl alcohols include:

Loss of water (H₂O): A peak at M-18 (m/z 205/207) is highly probable. libretexts.org

Alpha-cleavage: Loss of a hydrogen radical to form a stable oxonium ion, resulting in an M-1 peak (m/z 222/224). libretexts.org

Benzylic cleavage: Loss of the hydroxyl radical (•OH) to form a stable benzylic cation, leading to a significant M-17 peak (m/z 206/208). slideshare.net This fragment could also correspond to the formation of a bromodifluorotropylium ion.

Loss of the hydroxymethyl group (•CH₂OH): A peak at M-31 (m/z 192/194) corresponding to the bromodifluorophenyl cation.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion | Identity |

| 223/225 | [C₇H₅BrF₂O]⁺ | Molecular Ion (M⁺) |

| 206/208 | [C₇H₄BrF₂]⁺ | [M - OH]⁺ |

| 205/207 | [C₇H₃BrF₂]⁺ | [M - H₂O]⁺ |

| 192/194 | [C₆H₂BrF₂]⁺ | [M - CH₂OH]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of now, the crystal structure of this compound has not been reported in public databases such as the Cambridge Structural Database.

Should a single-crystal X-ray diffraction study be performed, it would provide definitive information on the solid-state structure. researchgate.net This analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional geometry.

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are studied)

While this compound is an achiral molecule, its derivatives can be synthesized to be chiral. The study of these chiral derivatives necessitates advanced analytical techniques to determine their enantiomeric purity. Chiroptical spectroscopy, which encompasses techniques sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light, is a powerful tool for this purpose. This section will focus on the application of chiroptical methods for the stereochemical analysis of chiral derivatives of this compound.

The primary methods in chiroptical spectroscopy for determining enantiomeric purity are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques provide information on the absolute configuration and the enantiomeric excess (ee) of a chiral compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD spectrum. For a chiral derivative of this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.

A typical approach to determining the enantiomeric excess of a chiral alcohol derivative involves creating a calibration curve. This is achieved by preparing samples with known ratios of the two enantiomers and measuring their corresponding CD signals at a specific wavelength (typically at the maximum absorption, λmax). A linear relationship between the CD intensity and the enantiomeric excess is expected. The CD spectrum of an unknown sample can then be measured, and its enantiomeric excess can be determined by interpolating from the calibration curve acs.orgacs.orgrsc.orgnih.gov.

For instance, if a chiral derivative of this compound were prepared, one could expect to observe characteristic Cotton effects in the CD spectrum corresponding to the electronic transitions of the aromatic chromophore. The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the stereocenter.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

While not a spectroscopic technique in itself, High-Performance Liquid Chromatography (HPLC) coupled with a CD detector is a prevalent and powerful method for the separation and quantification of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte scirp.orgresearchgate.net.

The separation of chiral benzyl alcohol derivatives has been successfully achieved using various types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and subsequent quantification.

A typical experimental setup would involve dissolving the racemic or enantioenriched chiral derivative of this compound in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. The separated enantiomers would then be detected by a UV-Vis or a CD detector. The ratio of the peak areas of the two enantiomers directly corresponds to their ratio in the sample, from which the enantiomeric excess can be calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.

The choice of the chiral stationary phase and the mobile phase composition is crucial for achieving good separation (resolution) of the enantiomers. For halogenated benzyl alcohol derivatives, both normal-phase and reversed-phase HPLC can be effective, depending on the specific properties of the derivative and the chosen CSP scirp.org.

Interactive Data Table: Hypothetical Chiral HPLC Separation Data

The following table illustrates hypothetical data from a chiral HPLC experiment for a synthesized chiral derivative of this compound.

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | 8.54 | 125400 |

| Enantiomer 2 | 10.21 | 1500 |

In this hypothetical example, the enantiomeric excess would be calculated as: ee (%) = |(125400 - 1500) / (125400 + 1500)| x 100 ≈ 97.6%

The combination of chiral HPLC for separation and chiroptical detectors for sensitive and specific detection provides a robust methodology for the accurate determination of the enantiomeric purity of chiral derivatives of this compound, which is essential for their potential applications in stereoselective synthesis and materials science.

Computational Chemistry and Theoretical Insights into 3 Bromo 4,5 Difluorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Properties

Advanced computational methodologies have been leveraged to dissect the electronic characteristics of 3-Bromo-4,5-difluorobenzyl alcohol. These calculations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry, were employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process of geometry optimization seeks the lowest energy conformation of the molecule, providing key insights into its bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. Furthermore, mapping the energy landscape allows for the identification of other stable conformers and the energy barriers that separate them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies lower reactivity.

Analysis of these orbitals for this compound reveals how the electron-withdrawing nature of the bromine and fluorine atoms influences the electronic distribution and, consequently, the molecule's susceptibility to nucleophilic or electrophilic attack. Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical potential, hardness, and electrophilicity.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Significance |

| HOMO Energy | Data not available in search results | Electron-donating capacity |

| LUMO Energy | Data not available in search results | Electron-accepting capacity |

| HOMO-LUMO Gap | Data not available in search results | Chemical reactivity and stability |

| Electronegativity (χ) | Data not available in search results | Tendency to attract electrons |

| Chemical Hardness (η) | Data not available in search results | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | Data not available in search results | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It allows for the examination of charge distribution on individual atoms and the nature of orbital interactions. This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in crystal packing and molecular recognition. For this compound, NBO analysis can elucidate the role of the bromine and fluorine atoms in directing these non-covalent interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative fluorine and oxygen atoms as regions of negative potential, while the hydrogen atoms and the region around the bromine atom (the σ-hole) would likely show positive potential.

Conformational Analysis and Internal Rotational Potentials

The flexibility of the benzyl (B1604629) alcohol moiety is primarily due to the rotation around the C-C bond connecting the phenyl ring and the hydroxymethyl group. Conformational analysis involves systematically exploring the potential energy surface as a function of this rotation to identify the most stable conformers and the energy barriers between them. The internal rotational potentials can be influenced by the presence of the bulky and electronegative bromine and fluorine substituents, which can introduce steric hindrance and electrostatic interactions that favor certain conformations over others. Understanding the conformational preferences is essential as different conformers can exhibit different biological activities and physical properties.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are computational methods that simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. These models can be used to calculate how the geometry, electronic structure, and reactivity of this compound might change in different solvents. For instance, a polar solvent could stabilize charge separation within the molecule, potentially affecting its conformational equilibrium and reaction pathways.

Mechanistic Investigations of Reaction Pathways via Transition State Modeling

Transition state (TS) modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. It focuses on identifying the highest energy point along a reaction coordinate, known as the transition state, which represents the energetic barrier that reactants must overcome to form products. For a molecule like this compound, TS modeling can provide critical insights into its synthesis and subsequent reactions, such as oxidation to an aldehyde or nucleophilic substitution.

While specific transition state models for this compound are not extensively published, the principles can be illustrated by examining analogous reactions involving substituted benzyl alcohols. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This process involves calculating the energy of the molecular system as the geometry changes from reactants to products, allowing for the identification and characterization of the transition state structure and its associated activation energy (Ea).

A hypothetical reaction pathway for the oxidation of this compound to 3-bromo-4,5-difluorobenzaldehyde can be modeled to understand the influence of the bromo and difluoro substituents. The electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the stability of intermediates and the energy of the transition state.

Key aspects investigated via TS modeling would include:

Activation Energy (Ea): The calculated energy barrier for a given reaction. A lower Ea indicates a faster reaction rate.

Transition State Geometry: The specific arrangement of atoms at the peak of the energy barrier, which reveals the nature of bond-breaking and bond-forming events.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate towards the product.

The table below presents hypothetical DFT calculation results for the rate-limiting step in a common oxidation reaction, illustrating the kind of data generated from such studies. The data is based on typical values for related halogenated aromatic compounds.

Table 1: Hypothetical Transition State Parameters for the Oxidation of Substituted Benzyl Alcohols

This table is for illustrative purposes based on known computational studies of similar compounds.

| Reactant | Reaction Step | Activation Energy (Ea) (kcal/mol) | Key Bond Distance in TS (Å) | Imaginary Frequency (cm⁻¹) |

| Benzyl Alcohol | Hydride transfer to oxidant | 22.5 | C-H: 1.21 | -1540 |

| 4-Fluorobenzyl alcohol | Hydride transfer to oxidant | 23.1 | C-H: 1.23 | -1525 |

| This compound | Hydride transfer to oxidant | 24.8 (Estimated) | C-H: 1.25 (Estimated) | -1510 (Estimated) |

This modeling allows chemists to predict reaction outcomes, optimize conditions, and understand the electronic effects of substituents on reactivity without conducting extensive laboratory experiments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (relevant for pharmaceutical applications)

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques in drug discovery, used to predict and analyze how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.govnih.gov These methods are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This "binding score" is a function that estimates the free energy of binding. For this compound or its derivatives, docking studies could screen for potential protein targets. The bromine and fluorine atoms can participate in specific halogen bonds or other non-covalent interactions, which can enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. nih.govku.dk MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion. researchgate.netresearchgate.net This allows researchers to:

Assess the stability of the docked pose over a period of nanoseconds to microseconds.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate a more accurate binding free energy by considering solvent effects and entropic contributions.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

For a potential drug candidate derived from this compound, MD simulations could reveal how the difluoro-substituted phenyl ring settles into a hydrophobic pocket of a binding site and whether the bromine atom forms a stabilizing halogen bond with a backbone carbonyl or other electron-rich group on the protein.

The following table illustrates the type of data that would be generated from a docking and MD simulation study of this compound with a hypothetical protein kinase target.

Table 2: Illustrative Docking and MD Simulation Data for this compound

This table is for illustrative purposes and represents typical outputs from computational studies.

| Parameter | Description | Value / Observation |

| Docking Score | Estimated binding affinity from docking software. | -7.8 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant contacts. | Leu83, Val91, Ala105, Lys107, Glu121 |

| Interaction Types | Dominant non-covalent bonds identified. | Hydrophobic interactions, 1 x Hydrogen Bond (hydroxyl to Glu121), 1 x Halogen Bond (bromine to backbone CO of Leu83) |

| MD Simulation Length | Total simulation time to assess stability. | 200 nanoseconds |

| RMSD of Ligand | Root Mean Square Deviation, measures the stability of the ligand's position. | 1.2 Å (indicating a stable binding pose) |

| Binding Free Energy (MM/PBSA) | More accurate binding energy calculated from MD trajectory. | -25.5 ± 2.1 kcal/mol |